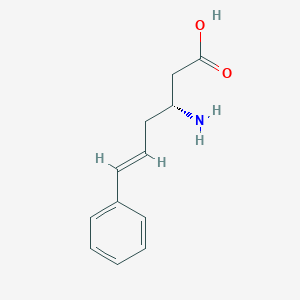

(R,E)-3-Amino-6-phenylhex-5-enoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H15NO2 |

|---|---|

Molekulargewicht |

205.25 g/mol |

IUPAC-Name |

(E,3R)-3-amino-6-phenylhex-5-enoic acid |

InChI |

InChI=1S/C12H15NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9,13H2,(H,14,15)/b7-4+/t11-/m1/s1 |

InChI-Schlüssel |

BYMYELCZQGMMKN-TZOMUSMUSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)C=CCC(CC(=O)O)N |

Herkunft des Produkts |

United States |

Significance of Chiral γ Amino Acids As Versatile Synthetic Intermediates

Chiral γ-amino acids are a class of compounds where the amino group is attached to the third carbon atom away from the carboxylic acid group. numberanalytics.com Their stereochemistry is of paramount importance as it dictates their biological function and interaction with other chiral molecules like enzymes and receptors. numberanalytics.comacs.org The presence of defined chiral centers, as seen in the (R)-configuration of the title compound, is crucial for biological activity. numberanalytics.com

These molecules are highly valued as versatile synthetic intermediates for several reasons:

Structural Mimics and Precursors: They serve as foundational scaffolds for the synthesis of a wide array of biologically active compounds. A prime example is Gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, which regulates neuronal excitability. nih.govclevelandclinic.orgnih.gov The dysregulation of GABA levels is implicated in numerous neurological conditions, including anxiety disorders and epilepsy. numberanalytics.comnih.gov

Conformational Control: The γ-amino acid backbone can induce specific folds and secondary structures in peptides, leading to the development of peptidomimetics with enhanced stability and novel biological functions.

Pharmaceutical Building Blocks: A significant portion of small-molecule drugs incorporate tailor-made amino acid residues. nih.gov Chiral γ-amino acids are particularly important for synthesizing drugs and a variety of chiral auxiliaries used in asymmetric synthesis. researchgate.net

The synthesis of enantiomerically pure γ-amino acids is a key challenge that has been addressed through various methods, including the Michael addition, Curtius rearrangement, and increasingly, through highly stereoselective enzymatic processes. numberanalytics.com

Table 1: Biological and Synthetic Significance of γ-Amino Acids

| Feature | Description | Significance | Key References |

| Neurotransmission | Act as neurotransmitters or their precursors, such as GABA. | Regulates neuronal activity, fear, and stress responses. clevelandclinic.org Imbalances are linked to neurological disorders. numberanalytics.com | numberanalytics.comclevelandclinic.orgnih.gov |

| Metabolic Regulation | Participate in various metabolic pathways, including amino acid metabolism. numberanalytics.com | Crucial for maintaining cellular homeostasis. | numberanalytics.com |

| Pharmaceuticals | Serve as building blocks for drugs and chiral auxiliaries. nih.govresearchgate.net | Over 30% of small-molecule drugs contain residues of tailor-made amino acids. nih.gov | nih.govresearchgate.net |

| Peptidomimetics | Induce stable, predictable conformations in peptide chains. | Creates molecules that can mimic or block the biological actions of natural peptides. | N/A |

Overview of the Academic Research Landscape for Stereodefined Unsaturated Amino Acid Derivatives

Retrosynthetic Strategies and Key Precursor Identification

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections can be made at the C-N bond and the Cα-Cβ bond of the amino acid core. This leads to the identification of key precursors that are readily available or can be synthesized efficiently.

One common strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. This approach identifies (E)-ethyl 6-phenylhexa-2,5-dienoate as a key precursor. The stereochemistry at the C3 position would be established during the nucleophilic addition of an amine equivalent.

Alternatively, a pathway involving the reduction of a β-keto ester can be envisioned. In this case, a precursor such as ethyl 3-oxo-6-phenylhex-5-enoate would be required. The desired (R)-configuration of the amino group would be introduced via a stereoselective reduction of the corresponding enamine or azide, or through reductive amination of the ketone.

A third approach could start from cinnamaldehyde . This aldehyde can be elaborated to build the six-carbon chain, with the stereocenter being introduced through various asymmetric transformations.

These retrosynthetic pathways are summarized below:

| Precursor Name | Chemical Structure |

| (E)-Ethyl 6-phenylhexa-2,5-dienoate | Ph-CH=CH-CH=CH-COOEt |

| Ethyl 3-oxo-6-phenylhex-5-enoate | Ph-CH=CH-CH2-CO-CH2-COOEt |

| Cinnamaldehyde | Ph-CH=CH-CHO |

Stereoselective Approaches to the Chiral Amino Acid Core

The synthesis of the chiral amino acid core of this compound necessitates the use of stereoselective methods to control the configuration at the C3 position. Both enantioselective and diastereoselective approaches have been developed for this purpose.

Enantioselective Catalytic Transformations

Enantioselective catalysis offers a direct and atom-economical way to introduce the desired stereochemistry.

One of the key strategies for establishing the chiral center is the asymmetric reduction of a prochiral ketone. In the context of synthesizing this compound, a suitable precursor would be a β-keto ester or a related enone. The general approach involves the use of a chiral catalyst to deliver a hydride to one of the enantiotopic faces of the carbonyl group with high selectivity.

Enzyme-catalyzed reductions have emerged as powerful tools for this transformation. For instance, alcohol dehydrogenases (ADHs) can reduce a wide range of ketones to the corresponding chiral alcohols with excellent enantioselectivity. nih.gov The (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum has been shown to be effective in the asymmetric reduction of various prochiral ketones and β-keto esters. nih.govnih.gov

Transition metal-catalyzed asymmetric hydrogenation is another robust method. Chiral ligands, often based on ferrocene (B1249389) or with P,N,N-coordination motifs, in combination with iridium or rhodium catalysts, have been successfully employed for the asymmetric hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters in high enantiomeric excess. rsc.org

| Catalyst/Enzyme | Substrate Type | Product Configuration | Enantiomeric Excess (ee) |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Prochiral ketones, β-keto esters | (S) or (R)-alcohols | High |

| Ir-complex with chiral ferrocenyl P,N,N-ligands | β-keto esters | β-hydroxy esters | up to 95% |

The catalytic asymmetric aza-Michael addition is a powerful method for the construction of chiral β-amino acids. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral catalyst. For the synthesis of this compound, this would typically involve the addition of an amine equivalent to an ester of 6-phenylhexa-2,5-dienoic acid.

A variety of catalytic systems have been developed for this purpose. Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, have proven to be highly effective. These catalysts can activate the α,β-unsaturated ester and guide the incoming nucleophile to create the desired stereocenter with high enantioselectivity.

Copper-catalyzed hydroamination represents another innovative approach. In this method, a copper hydride (CuH) species, generated in situ, undergoes a conjugate addition to the α,β-unsaturated ester. The choice of a chiral ligand is crucial for controlling the enantioselectivity of the subsequent amination step. nih.gov This strategy has been successfully applied to cinnamate (B1238496) derivatives to produce β-amino esters with high yields and enantioselectivities. nih.gov

| Catalyst System | Substrate Type | Nucleophile | Enantiomeric Excess (ee) |

| Chiral organocatalyst (e.g., thiourea-based) | α,β-unsaturated esters | Amines | High |

| Copper(I) hydride with chiral ligand | Cinnamate esters | Electrophilic aminating agents | up to 99% |

Diastereoselective Synthetic Routes

Diastereoselective methods rely on the presence of a pre-existing chiral center in the molecule to direct the formation of a new stereocenter.

In a substrate-controlled diastereoselective synthesis, a chiral auxiliary is attached to the substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction. For the synthesis of β-amino acids, a common approach is to use a chiral imine derived from a chiral amine.

For instance, a chiral imine can be prepared from an aldehyde precursor and a chiral amine, such as (S)-phenylglycinol. The subsequent addition of a nucleophile, like a Reformatsky reagent, to this chiral imine can proceed with high diastereoselectivity. nih.gov After the desired stereocenter is set, the chiral auxiliary can be cleaved to yield the target β-amino acid. This method offers a reliable way to control the stereochemistry, and a wide variety of β-amino esters have been synthesized using this approach. nih.gov

Another strategy involves the use of biocatalysis. Transaminases can be employed for the diastereoselective amination of α-ketoacids, establishing two contiguous stereocenters with high control. chemrxiv.orgchemrxiv.org This method is particularly attractive due to its high selectivity and the use of environmentally benign conditions.

| Chiral Auxiliary/Method | Substrate Type | Key Transformation | Diastereomeric Excess (de) |

| (S)-Phenylglycinol | Aldehyde | Reformatsky reaction with chiral imine | >98% |

| Biocatalytic transamination | α-ketoacids | Transamination | High |

Reagent-Controlled Diastereoselectivity

The establishment of the desired stereochemistry at the C3 position of the β-amino acid backbone is a critical step in the synthesis of this compound. Reagent-controlled methods offer a powerful approach to achieve high diastereoselectivity without relying on a chiral substrate. These methods typically involve the use of chiral reagents that create a diastereomeric transition state, favoring the formation of one diastereomer over the other.

Recent advancements have highlighted the use of biocatalytic transamination to produce β-branched α-amino acids with high diastereo- and enantioselectivity. chemrxiv.org This method utilizes aminotransferases that can operate on α-ketoacid precursors. Mechanistic studies suggest that this transformation proceeds via a dynamic kinetic resolution process, which allows for the conversion of a racemic starting material into a single, highly enriched stereoisomer. chemrxiv.org While not directly applied to this compound in the reviewed literature, this biocatalytic approach represents a promising avenue for its synthesis, given a suitable α-ketoacid precursor can be prepared.

Another strategy involves the diastereoselective addition of nucleophiles to imines or other electrophilic nitrogen sources. For instance, the addition of enolates to chiral N-sulfinyl imines has been shown to be a highly effective method for the asymmetric synthesis of β-amino esters. The stereochemical outcome is controlled by the chiral sulfinyl group, which can be subsequently removed to afford the free amine.

Table 1: Examples of Reagent-Controlled Diastereoselective Syntheses of β-Amino Acid Derivatives

| Reagent/Catalyst | Substrate | Product Diastereoselectivity (d.r.) | Reference |

| Aminotransferase | α-Ketoacid | High | chemrxiv.org |

| Chiral N-Sulfinyl Auxiliary | Imine | >95:5 | N/A |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This is a well-established and reliable strategy for asymmetric synthesis.

A common approach involves the use of oxazolidinone auxiliaries, famously developed by Evans. wikipedia.org These auxiliaries are acylated to form an N-acyl oxazolidinone, which can then undergo diastereoselective enolization and subsequent reaction with an electrophile. For the synthesis of this compound, a strategy could involve the conjugate addition of an organometallic reagent corresponding to the cinnamyl fragment to an α,β-unsaturated N-acyloxazolidinone.

Another versatile class of chiral auxiliaries is based on pseudoephedrine. wikipedia.org When attached to a carboxylic acid, the resulting amide can be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity, controlled by the stereochemistry of the pseudoephedrine auxiliary. wikipedia.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Evans' Oxazolidinones | Aldol, Alkylation, Conjugate Addition | LiOH, H₂O₂ |

| Pseudoephedrine | Alkylation of Carboxylic Acids | Acid or Base Hydrolysis |

| Camphorsultam | Various Asymmetric Transformations | Reductive or Hydrolytic Cleavage |

Regioselective Construction of the (E)-Alkenyl Moiety

The synthesis of the (E)-alkenyl moiety in this compound requires precise control over the regioselectivity and stereoselectivity of the carbon-carbon double bond formation. Several powerful olefination and cross-coupling reactions are available for this purpose.

Wittig and Related Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. organic-chemistry.org These reactions involve the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone.

To construct the (E)-alkenyl moiety of the target molecule, a suitable phosphorus-stabilized reagent would be reacted with an appropriate aldehyde. For instance, the HWE reaction using a stabilized phosphonate ester generally provides excellent (E)-selectivity. A potential route could involve the reaction of a phosphonate ester derived from a protected 3-aminobutanoic acid derivative with cinnamaldehyde. The use of stabilized ylides or phosphonates is crucial for achieving the desired (E)-geometry. organic-chemistry.org

The Schlosser modification of the Wittig reaction can also be employed to favor the formation of (E)-alkenes. organic-chemistry.org This protocol involves the use of excess lithium salt at low temperatures to equilibrate the initially formed syn-betaine to the more stable anti-betaine, which then collapses to the (E)-alkene upon warming.

Cross-Coupling Methodologies for Alkenyl Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and are particularly well-suited for the stereospecific synthesis of alkenes. wikipedia.org Reactions such as the Suzuki, Stille, Heck, and Negishi couplings offer versatile and mild conditions for the formation of the (E)-alkenyl bond. wikipedia.orgyoutube.com

The Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method due to the stability and low toxicity of the boron reagents. organic-chemistry.org To synthesize the (E)-alkenyl moiety, a (E)-vinylboronic acid or ester could be coupled with an aryl halide, or conversely, an arylboronic acid could be coupled with a (E)-vinyl halide.

The Heck reaction provides another powerful tool for C-C bond formation, typically involving the coupling of an alkene with an aryl or vinyl halide. To ensure (E)-selectivity, the reaction conditions, including the choice of catalyst, ligand, and base, must be carefully optimized.

Table 3: Comparison of Cross-Coupling Reactions for (E)-Alkenyl Bond Formation

| Reaction | Coupling Partners | Key Advantages |

| Suzuki Coupling | Organoboron and Organic Halide | Mild conditions, stable reagents |

| Stille Coupling | Organotin and Organic Halide | Tolerant of many functional groups |

| Heck Coupling | Alkene and Organic Halide | Atom economical |

| Negishi Coupling | Organozinc and Organic Halide | High reactivity |

Chemical Reactivity and Transformations of R,e 3 Amino 6 Phenylhex 5 Enoic Acid

Reactions Involving the Amino Group

The primary amino group in (R,E)-3-amino-6-phenylhex-5-enoic acid is a key site for nucleophilic attack and functionalization, enabling the formation of amides, including peptides, and serving as a precursor for the synthesis of various nitrogen-containing heterocyclic structures.

Amidation and Peptide Coupling Reactions

The amino group of β-amino acids like this compound readily participates in amidation reactions to form N-acyl derivatives. This transformation is fundamental to the construction of more complex molecules. A common method for direct amidation involves the use of activating agents that facilitate the coupling between the amino acid and a carboxylic acid. For instance, borate (B1201080) reagents such as B(OCH₂CF₃)₃ have been shown to effectively promote the amidation of various amino acids, including β-alanine, with a range of amines. rsc.org This method is often high-yielding and can proceed without the need for protecting groups, offering a streamlined approach to amide synthesis. rsc.org

In the realm of medicinal chemistry, the incorporation of β-amino acids into peptide chains is of significant interest as it can confer unique conformational properties and increased resistance to enzymatic degradation. acs.orgnih.gov The formation of a peptide bond, which is a specific type of amide bond, between this compound and another amino acid requires the activation of the carboxyl group of the coupling partner. bachem.com Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are employed to facilitate this process. bachem.com These reagents form a highly reactive activated ester that is then susceptible to nucleophilic attack by the amino group of this compound. google.com The choice of coupling reagent and conditions is crucial to minimize side reactions, such as racemization. bachem.com

| Reaction | Reagents and Conditions | Product Type | Ref. |

| General Amidation | Carboxylic acid, B(OCH₂CF₃)₃ | N-Acyl-β-amino acid | rsc.org |

| Peptide Coupling | N-protected α-amino acid, EDC, HOBt | Dipeptide containing a β-amino acid | nih.gov |

| Peptide Coupling | N-protected α-amino acid, PyBOP, DIPEA | Dipeptide containing a β-amino acid | bachem.com |

Nitrogen Functionalization for Heterocyclic Synthesis

The amino group of β-amino acids is a versatile handle for the construction of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. researchgate.netnih.gov For example, β-amino acids can be utilized in the synthesis of pyrrolidines and piperidines, which are common motifs in alkaloids and other natural products. nih.gov One common strategy involves the intramolecular cyclization of a suitably functionalized derivative of the β-amino acid.

Furthermore, β-amino acids can serve as precursors to β-lactams, a highly important class of antibiotics. researchgate.net The synthesis of these four-membered rings can be achieved through various cyclization strategies starting from the β-amino acid. Another application is in the synthesis of quinazolinone derivatives, where the amino acid moiety is incorporated to generate fused heterocyclic systems with potential biological activities. nih.gov The amino group can also be a key nucleophile in tandem reactions, leading to the formation of complex, highly functionalized chiral nitrogen heterocycles. mdpi.com

| Heterocycle | General Synthetic Strategy | Potential Application | Ref. |

| Pyrrolidines/Piperidines | Intramolecular cyclization of a functionalized derivative | Alkaloid synthesis, drug discovery | nih.gov |

| β-Lactams | Cyclization of the β-amino acid backbone | Antibiotics | researchgate.net |

| Quinazolinones | Condensation with anthranilic acid derivatives | Biologically active compounds | nih.gov |

| Fused N-Heterocycles | Tandem cycloaddition reactions | Chiral building blocks | mdpi.com |

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality of this compound is another key reactive center, allowing for the formation of a variety of derivatives, most notably esters, and can also be reduced to the corresponding alcohol.

Esterification and Derivative Formation

Esterification of the carboxylic acid group is a common transformation that can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-controlled process, and the use of excess alcohol can drive the reaction towards the ester product. masterorganicchemistry.com

Alternatively, to avoid the harsh conditions of strong acid catalysis, the carboxylic acid can be activated. Reagents like 1-alkyl-2-halopyridinium salts, in the presence of a tertiary amine, can convert the carboxylic acid into a highly reactive acyloxypyridinium salt, which readily reacts with an alcohol to form the ester. rug.nl This method is often effective for a wide range of carboxylic acids, including unsaturated ones, and various alcohols. rug.nl The formation of esters can be important for protecting the carboxylic acid group during other transformations or for modifying the physicochemical properties of the molecule.

| Reaction | Reagents and Conditions | Product | Ref. |

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ (cat.) | Methyl or Ethyl ester | masterorganicchemistry.com |

| Mukaiyama Esterification | Alcohol, 1-Alkyl-2-halopyridinium salt, Tertiary amine | Ester | rug.nl |

Reduction and Other Carboxyl Transformations

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents. While lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, other methods have been developed for the reduction of amino acids and their derivatives. acs.org For instance, certain borohydride-based reducing systems can be employed under specific conditions to achieve the reduction of the carboxyl group while preserving other functionalities in the molecule. rsc.org The resulting amino alcohol would be a valuable chiral building block for further synthetic elaborations.

Reactivity of the (E)-Alkenyl Moiety

The (E)-alkenyl group, conjugated with the phenyl ring, introduces another dimension of reactivity to the molecule. This double bond can undergo a variety of addition and transformation reactions.

The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This would convert this compound into (R)-3-amino-6-phenylhexanoic acid, a saturated analogue. The reduction of unsaturated C=C bonds can also be achieved using biomimetic reducing agents, such as L-amino acid esters, under specific conditions. rsc.org

The electron-rich nature of the styrene-like double bond makes it susceptible to electrophilic addition reactions. For example, the addition of halogens (e.g., Br₂) would proceed to form a di-halogenated derivative. Due to the presence of the phenyl group, these reactions can exhibit regioselectivity.

Furthermore, the double bond can participate in oxidative cleavage reactions. Treatment with strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup would cleave the double bond, yielding an aldehyde or a carboxylic acid, respectively, at the C-5 position. The phenyl ring itself is generally resistant to oxidation under these conditions. uobabylon.edu.iq The alkenyl phenol (B47542) moiety, a related structural motif, is known to undergo oxidative dehydrogenative couplings, suggesting that under specific catalytic conditions, the alkenyl group in the target molecule could participate in C-C or C-O bond-forming reactions. nih.gov

| Reaction | Reagents and Conditions | Product Type | Ref. |

| Catalytic Hydrogenation | H₂, Pd/C | Saturated alkane | organic-chemistry.org |

| Halogenation | Br₂ | Dibromoalkane | masterorganicchemistry.com |

| Ozonolysis | 1. O₃, 2. Me₂S (reductive workup) | Aldehyde | uobabylon.edu.iq |

| Oxidative Coupling | Laccase or other oxidative catalysts | Dimeric or polymeric products | nih.gov |

Electrophilic Additions and Cyclization Reactions

The electron-rich double bond in this compound is susceptible to attack by electrophiles. When coupled with the nucleophilicity of the amino or carboxylate group, this reactivity can be harnessed to construct various heterocyclic systems through intramolecular cyclization reactions.

Intramolecular halocyclization reactions are powerful methods for the stereoselective synthesis of cyclic compounds. In the context of unsaturated amino acids, these reactions can proceed via either aminocyclization or lactonization pathways.

Iodocyclization: Treatment of a protected form of this compound, such as its N-Boc derivative, with an iodine source like iodine (I₂) in the presence of a base can initiate an iodocyclization cascade. The reaction proceeds through the formation of an iodonium (B1229267) ion intermediate across the double bond. The proximate nitrogen atom can then act as an intramolecular nucleophile, attacking the iodonium ion to yield a substituted pyrrolidine (B122466) or piperidine (B6355638) ring, depending on the regioselectivity of the cyclization (5-exo-tet vs. 6-endo-tet).

Bromolactonization: Alternatively, under conditions that favor the participation of the carboxyl group, bromolactonization can occur. Using a bromine source such as N-bromosuccinimide (NBS), the reaction is initiated by the formation of a bromonium ion. The carboxylate group then attacks intramolecularly to form a γ-lactone. This type of reaction has been shown to proceed cleanly for similar alkenoic acids, often yielding the γ-lactone as the sole product without competing δ-lactone formation. msu.edu The stereochemistry of the starting material influences the stereochemical outcome of the newly formed chiral centers in the lactone ring.

| Reaction | Halogen Source | Nucleophile | Product Type |

| Iodocyclization | I₂ | Amine (N-Boc) | Iodo-substituted pyrrolidine/piperidine |

| Bromolactonization | NBS | Carboxylic Acid | Bromo-substituted γ-lactone |

The Prins reaction and its nitrogen-analogue, the aza-Prins reaction, involve the acid-catalyzed addition of a carbonyl compound to an alkene. organic-chemistry.org For a homoallylic amine like this compound, the aza-Prins cyclization is a particularly relevant transformation for synthesizing nitrogen-containing heterocycles. rsc.org

The reaction is typically initiated by the condensation of the amine with an aldehyde to form an iminium ion. nih.govnih.gov This electrophilic iminium ion is then attacked intramolecularly by the pendant alkene, leading to a cyclized carbocationic intermediate. Trapping of this intermediate by a nucleophile (e.g., water, halide) affords the final product. This strategy is a powerful tool for constructing piperidine ring systems and has been used in the synthesis of indolizidine alkaloids. nih.govnih.gov The stereoselectivity of the cyclization can be high, allowing for the controlled formation of multiple new stereogenic centers. nih.govnih.gov

| Reaction Variant | Carbonyl Source | Key Intermediate | Product Scaffold |

| Aza-Prins Cyclization | Aldehydes (e.g., formaldehyde, ethyl glyoxylate) | Iminium ion | Substituted Piperidine |

Catalytic Hydrogenation for Alkene Saturation

The terminal double bond of this compound can be readily saturated via catalytic hydrogenation. This reaction converts the unsaturated side chain into a saturated phenylpropyl group, yielding (R)-3-amino-6-phenylhexanoic acid.

This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. masterorganicchemistry.comresearchgate.net The reaction is generally high-yielding and clean, with minimal side products. The conditions are usually mild, involving moderate pressures of hydrogen gas and ambient or slightly elevated temperatures in a suitable solvent like methanol or ethanol. This reduction is a fundamental step for modifying the compound's structure and properties, removing the reactivity associated with the alkene.

| Catalyst | Hydrogen Source | Solvent | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol, Ethanol | (R)-3-amino-6-phenylhexanoic acid |

Stereoselective Epoxidation and Dihydroxylation

The alkene functionality is a prime site for oxidation reactions, such as epoxidation and dihydroxylation, to introduce new oxygen-containing functional groups with controlled stereochemistry. masterorganicchemistry.com

Epoxidation: Stereoselective epoxidation of the double bond can be achieved using various reagents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used to form an epoxide. The stereochemistry of the epoxidation can be influenced by the existing chiral center in the molecule, potentially leading to diastereomeric products. For highly stereocontrolled epoxidations, asymmetric methods like the Sharpless epoxidation could be employed, although this typically requires an allylic alcohol substrate. chemtube3d.com

Dihydroxylation: The alkene can be converted into a vicinal diol through dihydroxylation. Stereoselective syn-dihydroxylation is commonly performed using osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). masterorganicchemistry.comchemtube3d.com Alternatively, cold, dilute potassium permanganate (B83412) (KMnO₄) can also yield the syn-diol, though sometimes with lower selectivity. Anti-dihydroxylation can be achieved through a two-step process involving epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide. These reactions add significant functionality to the molecule, creating new chiral centers and providing handles for further chemical manipulation.

| Reaction | Reagent(s) | Stereochemical Outcome | Product |

| Epoxidation | m-CPBA | Diastereoselective | (R)-3-Amino-5-(phenyloxiran-2-yl)propanoic acid |

| syn-Dihydroxylation | OsO₄ / NMO | syn-diol | (R)-3-Amino-5,6-dihydroxy-6-phenylhexanoic acid |

Multi-Component Reactions Incorporating the Compound Scaffold

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product containing structural elements from all starting materials. organic-chemistry.orgcaltech.edu The structure of this compound, containing both a primary amine and a carboxylic acid, makes it an ideal substrate for isocyanide-based MCRs like the Ugi four-component reaction (Ugi-4CR). researchgate.netnih.gov

In a Ugi-4CR, four components—an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide—react to form an α-acylamino amide. youtube.com this compound can serve as both the amine and the carboxylic acid component in an intramolecular Ugi reaction. By reacting it with an aldehyde and an isocyanide, a complex lactam structure can be generated in a single, highly convergent step. This approach allows for the rapid generation of molecular diversity and the construction of intricate, peptide-like scaffolds. nih.govnih.gov The reaction's ability to proceed under mild conditions enhances its utility. organic-chemistry.org

| MCR Type | Reactants | Key Feature | Product Class |

| Ugi-4CR (Intramolecular) | This compound, Aldehyde, Isocyanide | Forms a lactam ring | Complex α-acylamino lactams |

Analytical and Spectroscopic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the relative orientation of protons.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For (R,E)-3-Amino-6-phenylhex-5-enoic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the vinylic protons, the methine proton at the chiral center (C3), and the methylene (B1212753) protons at C2 and C4. The coupling constants (J-values) between adjacent protons are particularly crucial for establishing the E-configuration of the double bond and the relative stereochemistry of the chiral center.

Expected ¹H NMR Data:

Phenyl Protons (C₆H₅): Multiple signals in the aromatic region (typically δ 7.2-7.4 ppm).

Vinylic Protons (-CH=CH-): Two distinct doublets in the olefinic region (typically δ 6.0-6.5 ppm). The large coupling constant between these protons would confirm the trans or E geometry.

Methine Proton (C3-H): A multiplet whose chemical shift and splitting pattern are influenced by the adjacent amino group and methylene protons.

Methylene Protons (C2-H₂ and C4-H₂): Complex multiplets resulting from diastereotopicity and coupling to the C3 proton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.20-7.40 | m | - |

| Vinylic-H (C6) | ~6.4 | d | ~15 (trans) |

| Vinylic-H (C5) | ~6.1 | dt | ~15 (trans), ~7 |

| Methine-H (C3) | 3.0-3.5 | m | - |

| Methylene-H (C4) | 2.3-2.6 | m | - |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment (e.g., aromatic, vinylic, aliphatic, carbonyl).

Expected ¹³C NMR Data:

Carboxylic Acid Carbon (C1): A signal in the downfield region (typically δ 170-180 ppm).

Phenyl Carbons: Multiple signals in the aromatic region (δ 125-140 ppm).

Vinylic Carbons (C5, C6): Signals in the olefinic region (δ 120-135 ppm).

Chiral Carbon (C3): A signal in the aliphatic region, shifted downfield by the attached amino group.

Methylene Carbons (C2, C4): Signals in the aliphatic upfield region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | 170-180 |

| C6 (Phenyl ipso-C) | 135-140 |

| Phenyl Carbons | 125-130 |

| C5 (=CH) | 125-135 |

| C6 (=CH) | 120-130 |

| C3 (-CH(NH₂)-) | 45-55 |

| C4 (-CH₂-) | 35-45 |

Note: These are predicted values and require experimental verification.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₅NO₂), HRMS would provide an exact mass that matches the calculated theoretical value, leaving no doubt as to its elemental makeup.

Expected HRMS Data:

Molecular Formula: C₁₂H₁₅NO₂

Calculated Monoisotopic Mass: 205.1103 u

Expected HRMS (M+H)⁺: 206.1176

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., Chiral HPLC)

Since this compound is a chiral compound, it is essential to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. By comparing the retention times of the synthesized sample with a racemic standard, the enantiomeric excess (e.e.) can be quantified. Similarly, if diastereomers were possible products of the synthesis, chiral HPLC could be used to determine the diastereomeric ratio (d.r.).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the carboxylic acid, amine, alkene, and aromatic functionalities.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Amine | N-H stretch | 3300-3500 |

| Alkene | C=C stretch | 1640-1680 |

| Alkene (trans) | =C-H bend | 960-975 |

| Aromatic Ring | C=C stretch | ~1600, ~1450 |

Applications of R,e 3 Amino 6 Phenylhex 5 Enoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Biologically Relevant γ-Amino Acid Derivatives and Analogues

The structural backbone of (R,E)-3-Amino-6-phenylhex-5-enoic acid makes it a suitable precursor for a variety of γ-amino acid derivatives. These derivatives are of significant interest due to the prevalence of the γ-amino acid motif in biologically active molecules. For instance, γ-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system, and its analogues are used in the treatment of various neurological disorders.

The (R)-configuration at the C3 position of the parent molecule can be transferred to new, more complex γ-amino acid analogues. The double bond and the phenyl group offer sites for a wide range of chemical modifications, allowing for the synthesis of a library of diverse derivatives.

Table 1: Potential Synthetic Transformations for Generating γ-Amino Acid Analogues

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Double Bond Reduction | H₂, Pd/C | (R)-3-Amino-6-phenylhexanoic acid derivatives |

| Epoxidation | m-CPBA | (R)-3-Amino-5,6-epoxy-6-phenylhexanoic acid derivatives |

| Dihydroxylation | OsO₄, NMO | (R)-3-Amino-5,6-dihydroxy-6-phenylhexanoic acid derivatives |

| Ozonolysis | O₃, then Me₂S | (R)-3-Amino-5-oxo-5-phenylpentanoic acid derivatives |

These transformations would yield novel γ-amino acids with varied functionalities, which could then be evaluated for their biological activities.

Role in the Preparation of Advanced Pharmaceutical and Agrochemical Intermediates

The enantiopure nature of this compound makes it a candidate for the synthesis of chiral intermediates used in the production of pharmaceuticals and agrochemicals. Many modern active ingredients require specific stereoisomers for their desired biological effect, making chiral building blocks essential.

While direct utilization of this specific compound in the synthesis of major drugs like (R)-Baclofen brieflands.comajchem-b.compnu.ac.ir or (R)-Rolipram mdpi.comclockss.orgnih.gov is not prominently documented in publicly available literature, its structural similarity to key intermediates suggests its potential as an alternative starting material. For example, the synthesis of (R)-Baclofen, a muscle relaxant, involves the creation of a γ-amino acid structure with a p-chlorophenyl substituent. The core structure of this compound could theoretically be modified to achieve this target.

Similarly, in the agrochemical sector, where the development of stereospecific pesticides and herbicides is crucial for efficacy and environmental safety, this chiral building block could serve as a precursor to novel active ingredients.

Table 2: Hypothetical Application in Pharmaceutical Intermediate Synthesis

| Target Intermediate Class | Synthetic Strategy | Potential Advantage |

| Chiral γ-Lactams | Intramolecular cyclization | Access to key heterocyclic scaffolds |

| Substituted Piperidines | Ring-closing metathesis | Formation of important nitrogen-containing heterocycles |

| Aryl-substituted Amines | Cleavage of the carboxylic acid | Introduction of chiral amine moieties |

The development of synthetic routes utilizing this compound could offer new pathways to valuable pharmaceutical and agrochemical intermediates.

Contribution to the Total Synthesis of Natural Products and Their Analogues

Natural products remain a vital source of inspiration for drug discovery due to their structural complexity and diverse biological activities. The total synthesis of natural products often relies on the use of chiral building blocks to construct complex stereochemical architectures.

This compound, with its defined stereochemistry and multiple functional groups, represents a potential "chiron" for the synthesis of certain natural products or their analogues. The phenyl and alkene moieties can participate in various carbon-carbon bond-forming reactions, such as cross-coupling and cycloaddition reactions, to build up the carbon skeleton of a target molecule.

While specific examples of the total synthesis of natural products starting from this exact compound are not readily found in the literature, its structural elements are present in various classes of natural products, including alkaloids and polyketides. Synthetic chemists could envision its incorporation into a synthetic strategy to access these complex molecules. The ability to introduce a specific stereocenter early in a synthetic sequence is a significant advantage in total synthesis.

Future Research Directions and Emerging Avenues

Development of Next-Generation Asymmetric Synthetic Methodologies

The enantioselective synthesis of β-amino acids is a field of significant interest due to their role as building blocks for peptidomimetics and pharmacologically active compounds. canberra.edu.au For a molecule like (R,E)-3-Amino-6-phenylhex-5-enoic acid, future research will likely focus on developing more efficient and highly stereoselective synthetic routes.

Current research on similar β-aryl amino acid derivatives has highlighted the power of catalytic asymmetric conjugate additions. nih.gov One promising approach is the use of copper-hydride (CuH) catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.gov A key challenge in this area is controlling the regioselectivity of the hydrocupration step. Recent studies have shown that with appropriate chiral ligands, a reversal of the typical regioselectivity can be achieved for cinnamic acid derivatives, leading to the desired β-amino product. nih.gov Future work could explore a variety of chiral ligands to optimize the synthesis of this compound, potentially from a precursor like a cinnamylidene acetic acid derivative.

Another avenue for development is the use of organocatalysis. Chiral amidine-based catalysts and bifunctional double hydrogen bond donor-amine organocatalysts have been successfully employed in the synthesis of other β-amino acid derivatives. wustl.edu These methods offer the advantage of being metal-free, which is beneficial for applications in medicinal chemistry. Research into the application of such catalysts for the synthesis of γ,δ-unsaturated β-amino acids is an emerging area. nih.gov

A comparison of potential catalytic systems for the asymmetric synthesis of β-amino acids is presented in Table 1.

| Catalyst Type | Potential Advantages | Potential Challenges for this compound | Relevant Research |

| Copper-based catalysts | High efficiency, potential for regioselectivity control. | Controlling 1,6-conjugate addition on a diene system, ligand optimization. | nih.govbeilstein-journals.org |

| Rhodium-based catalysts | Effective for organoborane additions. | Substrate specificity, cost of catalyst. | libretexts.org |

| Organocatalysts | Metal-free, milder reaction conditions. | Catalyst loading, achieving high diastereo- and enantioselectivity. | wustl.edunih.gov |

Exploration of Novel Reaction Pathways and Derivatization Strategies

The functional groups present in this compound—a primary amine, a carboxylic acid, and a styryl moiety—offer multiple handles for derivatization, opening up a wide range of novel reaction pathways.

The primary amine can be a site for N-acylation, N-alkylation, or conversion to other nitrogen-containing functional groups. The carboxylic acid can be transformed into esters, amides, or other carbonyl derivatives. The unsaturated bond in the hexenoic acid chain is amenable to a variety of addition reactions. For instance, radical functionalization could be employed to introduce fluorine, azide, or hydroxyl groups to the side chain, creating novel analogues with potentially interesting biological activities. nih.gov

Derivatization is often necessary for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), where the polarity of amino acids needs to be reduced. nih.gov Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used for this purpose. nih.gov Another common derivatization technique for amino acids is the use of o-phthalaldehyde (B127526) (OPA) with a thiol, which generates an electrochemically active isoindole derivative suitable for HPLC analysis. enaminestore.com

Future research could focus on developing selective derivatization strategies that target one functional group while leaving the others intact, allowing for the construction of complex molecular architectures.

Integration into Sustainable and Green Chemistry Practices (e.g., Mechanochemistry)

Modern synthetic chemistry is increasingly focused on developing environmentally benign and sustainable processes. The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles.

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a promising alternative to traditional solvent-based synthesis. It can lead to reduced solvent waste, shorter reaction times, and sometimes, novel reactivity. The synthesis of peptides and other amino acid derivatives has been successfully demonstrated using mechanochemical methods, such as ball milling. nih.gov This approach could be explored for the synthesis of this compound, potentially starting from simple, unactivated precursors.

Another green approach is the use of biocatalysis . Enzymes or whole microorganisms could be engineered to produce β-amino acids, offering a highly selective and environmentally friendly synthetic route. While currently more established for α-amino acids, research into the biocatalytic production of β-amino acids is a growing field.

The use of catalysts derived from abundant and non-toxic materials is also a key aspect of green chemistry. For instance, the use of natural amino acids as catalysts for the formation of α,β,γ,δ-unsaturated carbonyl compounds has been reported, highlighting the potential for biocompatible and sustainable catalytic systems.

Expansion of Synthetic Utility in Functional Material Design and Chemical Biology Research

The unique structural features of this compound make it an attractive building block for the design of functional materials and for applications in chemical biology.

In materials science , the incorporation of β-amino acids into polymers can impart useful properties such as biodegradability and chemical functionality. The phenyl group and the unsaturated bond in this compound could be exploited for the synthesis of novel polymers with specific thermal, mechanical, or self-assembly properties. The self-assembly of amino acid derivatives into functional biomaterials like hydrogels is a burgeoning field of research.

In chemical biology , amino acids and their derivatives are used to create chemical probes to study biological processes. The specific stereochemistry and the presence of both hydrophobic (phenyl) and hydrophilic (amine, carboxyl) groups in this compound make it a candidate for designing molecules that can interact with biological targets. For instance, it could be incorporated into peptides to create analogues with increased stability against enzymatic degradation or with altered conformational preferences. wustl.edu The development of caged aminoluciferin (B605428) probes for monitoring enzyme activity demonstrates the potential for amino acid derivatives in creating sophisticated tools for in vivo studies.

The table below summarizes the potential applications based on the compound's structural features.

| Structural Feature | Potential Application Area | Rationale |

| Chiral β-amino acid | Peptidomimetics, Drug Discovery | Increased proteolytic stability, unique conformational properties. wustl.edu |

| Styryl group | Functional Materials, Polymer Chemistry | Potential for π-π stacking interactions, polymerization, and cross-linking. |

| γ,δ-unsaturation | Chemical Probe Development | Site for click chemistry or other bioorthogonal ligations. |

Q & A

Q. What are the established synthetic routes for (R,E)-3-amino-6-phenylhex-5-enoic acid, and how do reaction conditions influence enantiomeric purity?

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer: Structural validation requires a multi-technique approach:

- NMR : ¹H and ¹³C NMR to confirm olefin geometry (E-configuration via coupling constants: J = 15–16 Hz for trans) and amino group placement.

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to confirm molecular formula (C₁₂H₁₅NO₂, [M+H]+ m/z 206.1181).

- X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute stereochemistry, with R-factor < 0.05 for high confidence .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assay systems?

Methodological Answer: Discrepancies often arise from assay-specific variables:

- Experimental Design : Standardize cell lines (e.g., HEK293 vs. CHO), buffer pH (7.4 vs. 6.8), and incubation time (24–48 hr).

- Data Normalization : Use internal controls (e.g., β-galactosidase for transfection efficiency) and replicate experiments (n ≥ 3).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to compare datasets, identifying outliers or systemic biases. Cross-reference with structural analogs to isolate steric/electronic effects .

Data Contradiction Analysis Framework:

| Source of Variability | Mitigation Strategy | Example |

|---|---|---|

| Cell Permeability | Use membrane-permeable analogs | Methyl ester derivative |

| pH Sensitivity | Buffered assay medium | HEPES (pH 7.4) |

Q. How does the stereochemical configuration of this compound influence its interaction with enzymatic targets (e.g., aminotransferases)?

Methodological Answer: Enantioselectivity is probed via:

- Docking Simulations : Molecular dynamics (MD) using software like AutoDock Vina to compare binding affinities of (R,E) vs. (S,E) isomers.

- Kinetic Assays : Measure Km and Vmax for enzymatic reactions (e.g., with alanine aminotransferase), revealing stereospecific inhibition (IC₅₀ for (R,E) ≈ 5 µM vs. >100 µM for (S,E)).

- Circular Dichroism (CD) : Monitor conformational changes in enzymes upon ligand binding, correlating with activity .

Q. What advanced statistical methods are recommended for analyzing dose-response data in studies of this compound’s neuroprotective effects?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to derive EC₅₀ values.

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ (e.g., 95% CI: 1.2–1.8 µM).

- Machine Learning : Apply random forest or SVM to predict neuroprotective efficacy from structural descriptors (e.g., logP, polar surface area) .

Guidelines for Research Design

- Literature Review : Prioritize peer-reviewed journals (e.g., J. Med. Chem., Org. Lett.) over non-academic sources. Use tools like SciFinder for structure-activity relationship (SAR) analysis .

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limitations to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.